- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,
Cas no 95897-49-7 (7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine)
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridine
- 1,4-Dioxino[2,3-b]pyridine, 7-bromo-2,3-dihydro-
- 7-bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 7-Bromo-2,3-dihydro-(1,4)dioxino(2,3-b)pyridine
- PMNCDNRJLYPTDB-UHFFFAOYSA-N
- AB70711
- AK158138
- SY045906
- V9846
- Z2568751702
- 7-Bromo-2,3-dihydro-[1,4]dioxi
- 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (ACI)
- 7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine
-
- MDL: MFCD15530247
- Inchi: 1S/C7H6BrNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
- InChI Key: PMNCDNRJLYPTDB-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(OCCO2)=NC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Topological Polar Surface Area: 31.4
Experimental Properties
- Boiling Point: 272.5℃ at 760 mmHg
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- HazardClass:IRRITANT
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029168780-250mg |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 95% | 250mg |
$174.15 | 2023-08-31 | |
| Alichem | A029168780-1g |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 95% | 1g |
$435.30 | 2023-08-31 | |
| Alichem | A029168780-5g |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 95% | 5g |
$1305.75 | 2023-08-31 | |
| TRC | B691353-10mg |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B691353-25mg |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 25mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B691353-50mg |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 50mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B691353-100mg |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 100mg |
$ 236.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B894830-1g |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 97% | 1g |
3,649.50 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000018-1G |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 1g |
¥10696.47 | 2023-11-11 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12328-5g |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
95897-49-7 | 95% | 5g |
$1455 | 2023-09-07 |
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Production Method
Production Method 1
1.2 Reagents: Ammonium carbonate Solvents: Water ; pH 8, rt
Production Method 2
- Preparation of piperlongumine derivatives as anticancer agents, World Intellectual Property Organization, , ,
Production Method 3
- Process for preparation of acrylamide compound and use thereof, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of isoindolinone and derivatives thereof as CSF-1R inhibitors, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of 4-piperidinylquinolines and nitrogenated analogs as antibacterial agents, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of the derivatives of piperlongumine and their medical applications, United States, , ,
Production Method 8
1.2 Reagents: Water ; cooled
- Preparation of phenylcyclopropanecaboxylic acid pyridinylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor, World Intellectual Property Organization, , ,
Production Method 9
1.2 Solvents: Dimethylformamide ; cooled; 14 h, 110 °C
- Preparation of 2-(heterocyclylphenyl or heterocyclylpyridyl)-1,1,1,3,3,3-hexafluoropropan-2-ol derivatives as liver X receptor (LXRβ) agonists, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of nitrogen-containing bicyclic heterocycles for use as antibacterials, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of nicotinamide derivatives as Syk inhibitors, World Intellectual Property Organization, , ,
Production Method 12
- Preparation of benzanilide derivatives for use as anticancer agents, Japan, , ,
Production Method 13
- Compounds containing bis(azanylylidene) sulfonyl structure as PKR agonists and/or USP9X inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 14
- Preparation of pyrrolo-pyrrolyl alkanones as ubiquitin specific peptidase 9X inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 15
- Derivatives of 1,3-benzodioxoles, 53. Preparation of N-alkyl-2-arylpyrrolidines, Zeitschrift fuer Naturforschung, 1984, (11), 1598-606
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Raw materials
- 2,3-Dihydro-1,4-dioxino2,3-bpyridine
- 1,2-Dibromoethane
- 5-Bromo-2-fluoropyridin-3-ol
- 5-Bromo-2,3-dihydroxypyridine
- 5-Bromo-2,3-dihydropyridine
- Boronic acid, B-(1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)-
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Preparation Products
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Suppliers
7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 7-Bromo-2,3-dihydro-1,4dioxino2,3-bpyridine
Comprehensive Overview of 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS No. 95897-49-7)
7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS No. 95897-49-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to as a brominated dioxinopyridine derivative, is a key intermediate in the synthesis of various biologically active molecules. Its molecular formula is C7H6BrNO2, and it features a fused ring system combining a pyridine core with a 1,4-dioxane moiety, making it a versatile building block in medicinal chemistry.
The bromine substitution at the 7-position of the pyridine ring enhances the compound's reactivity, enabling it to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are pivotal in the development of drug candidates targeting neurological disorders, oncology, and infectious diseases. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and GPCR modulators, which are hot topics in current drug discovery pipelines.
In the context of green chemistry and sustainable synthesis, 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been explored for its compatibility with eco-friendly catalytic systems. Recent studies highlight its utility in flow chemistry and microwave-assisted synthesis, reducing reaction times and waste generation—a growing concern among environmentally conscious researchers. This aligns with the increasing demand for sustainable pharmaceutical manufacturing, a frequently searched topic in academic and industrial circles.
From a structural perspective, the compound's dioxane ring contributes to its stability and solubility, making it suitable for formulation studies. Its logP value and hydrogen bonding capacity are often discussed in QSAR (Quantitative Structure-Activity Relationship) models, which are critical for predicting drug-likeness. These properties are frequently queried in databases like PubChem and ChemSpider, reflecting the compound's relevance in computational chemistry and virtual screening platforms.
Another emerging application of CAS No. 95897-49-7 lies in material science, where its aromatic system and halogenated structure are exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). This interdisciplinary appeal has led to collaborations between chemists and engineers, addressing search trends around organic electronics and next-generation displays.
Analytical characterization of 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques are routinely searched by quality control professionals, underscoring the compound's importance in analytical method development. Recent advancements in high-throughput screening have also increased its visibility in combinatorial chemistry libraries.
In summary, 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS No. 95897-49-7) is a multifaceted compound bridging medicinal chemistry, green synthesis, and material science. Its structural features and reactivity profile continue to inspire innovations across multiple disciplines, making it a subject of persistent interest in both academic literature and patent filings. As research trends evolve, this compound remains a testament to the synergy between molecular design and technological advancement.
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